1-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)propan-2-one
Description
1-({3-[(4-Chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)propan-2-one is a triazolopyrimidine derivative characterized by a 4-chlorophenylmethyl substituent on the triazole ring and a sulfanyl-linked propan-2-one group at position 7 of the pyrimidine core. Its structural features, such as the electron-withdrawing chlorine atom and the sulfanyl linkage, influence its physicochemical properties and interactions with biological targets .
Properties
IUPAC Name |
1-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS/c1-9(21)7-22-14-12-13(16-8-17-14)20(19-18-12)6-10-2-4-11(15)5-3-10/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGQDABFKUPAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)propan-2-one typically involves multiple steps. One common method starts with the diazotization of 4-chloroaniline using sodium nitrite, followed by a reaction with 2-aminoacetonitrile hydrochloride to form 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile. This intermediate is then heated under reflux in ethanol to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as ultrasound or microwave irradiation, can also be employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
1-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antitumor and antimicrobial properties
Medicine: Investigated for its potential use in developing new therapeutic agents for cancer treatment
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)propan-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . Molecular docking studies have shown that the compound can bind to the active sites of these targets, thereby disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares a triazolopyrimidine backbone with analogs but differs in substituents and linker groups. A structurally related compound, 3-(4-Methoxyphenyl)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-1-propanone (hereafter referred to as Compound A), provides a basis for comparison:
| Property | Target Compound | Compound A |
|---|---|---|
| Core Structure | Triazolo[4,5-d]pyrimidine | Triazolo[4,5-d]pyrimidine |
| Triazole Substituent | 4-Chlorophenylmethyl | 4-Methylphenyl |
| Position 7 Linker | Sulfanyl (-S-) | Piperazinyl (-N-N-) |
| Ketone Substituent | Propan-2-one | 3-(4-Methoxyphenyl)-1-propanone |
| Molecular Formula | C₁₆H₁₂ClN₅OS | C₂₇H₂₇N₇O₂ |
| Molecular Weight | 357.81 g/mol | 493.58 g/mol |
Substituent Effects
- 4-Chlorophenyl vs. In contrast, Compound A’s methyl group (electron-donating) may reduce polarity but improve metabolic stability .
- Sulfanyl vs. Piperazinyl Linker (Position 7):
The sulfanyl group in the target compound introduces a sulfur atom, which may confer higher lipophilicity (logP ~2.8 estimated) compared to Compound A’s piperazinyl linker (logP ~1.5), which enhances water solubility due to its basic nitrogen atoms . - Ketone Modifications: The propan-2-one group in the target compound lacks aromaticity, whereas Compound A’s 4-methoxyphenyl-propanone introduces a methoxy group, increasing steric bulk and possibly altering target selectivity.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis involves fewer steps than Compound A due to the absence of a piperazine ring, reducing production costs .
- Therapeutic Potential: Preliminary in silico studies suggest the target compound has stronger binding to ATP-binding sites in kinases (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for Compound A), but in vivo data are lacking.
- Toxicity Risks: The chloro substituent raises concerns about hepatotoxicity, a common issue with halogenated aromatics.
Biological Activity
The compound 1-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)propan-2-one is a complex organic molecule characterized by its unique structural features, including a triazole and pyrimidine moiety linked via a sulfanyl group. This structural diversity suggests significant potential for various biological activities, making it an important subject of study in medicinal chemistry.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 430.31 g/mol. The presence of a chlorophenyl group, triazole, and pyrimidine rings indicates a multifaceted interaction profile with biological targets.
Biological Activities
Preliminary studies indicate that compounds similar to this structure exhibit various biological activities. Notable activities include:
- Antimicrobial : Compounds with similar triazole and pyrimidine structures have shown significant antimicrobial properties.
- Anticancer : Certain derivatives have demonstrated efficacy against various cancer cell lines, particularly through mechanisms involving kinase inhibition.
- Antiviral : The triazole moiety has been associated with antiviral activity against several viral strains.
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to selectively inhibit kinases such as c-Met, which is crucial in cancer progression.
- Enzyme Inhibition : Some derivatives act as inhibitors for enzymes like acetylcholinesterase and urease, contributing to their pharmacological effects.
- Receptor Binding : Investigations into receptor interactions reveal that the compound may bind effectively to various biological receptors, influencing signal transduction pathways.
Case Study 1: Anticancer Activity
A study focused on the anticancer potential of triazole derivatives found that modifications at specific positions on the triazole ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The presence of electron-withdrawing groups was essential for increasing potency.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of related compounds indicated that those with sulfanyl linkages exhibited heightened activity against gram-positive and gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
